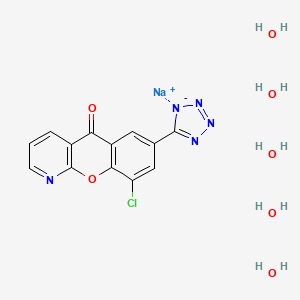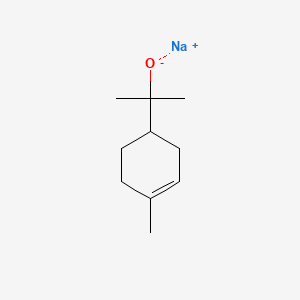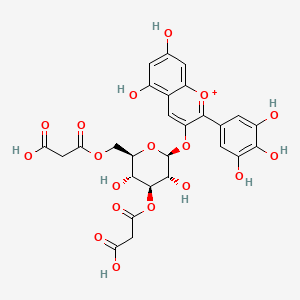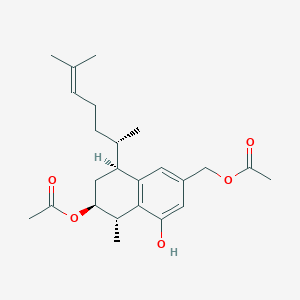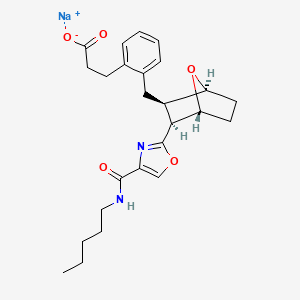
Ifetroban sodium
Vue d'ensemble
Description
L'ifétroban sodique est un antagoniste puissant et sélectif du récepteur de la thromboxane. Il a été étudié de manière approfondie pour ses applications thérapeutiques potentielles dans diverses affections médicales, notamment les métastases cancéreuses, l'ischémie myocardique, l'hypertension artérielle, l'accident vasculaire cérébral, la thrombose, la cardiomyopathie et l'agrégation plaquettaire .
Applications De Recherche Scientifique
Ifetroban sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study thromboxane receptor antagonism.
Biology: Investigated for its effects on platelet aggregation and vascular contraction.
Medicine: Studied for potential therapeutic applications in treating cancer metastasis, myocardial ischemia, hypertension, stroke, thrombosis, and cardiomyopathy
Industry: Utilized in the development of new therapeutic agents targeting thromboxane receptors.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Ifetroban sodium is currently being studied in Phase II clinical trials for the treatment of Duchenne Muscular Dystrophy . The drug is also being evaluated for its potential use in the treatment of other conditions, including cancer metastasis, cardiovascular disease, aspirin exacerbated respiratory disease, systemic sclerosis, and idiopathic pulmonary fibrosis .
Méthodes De Préparation
La synthèse de l'ifétroban sodique implique plusieurs étapes. Une voie de synthèse pratique commence avec le lactol 7-oxabicyclo[2.2.1]heptane optiquement actif. La chaîne latérale interphénylène est introduite par déprotonation avec du bromure d'éthylmagnésium suivi du traitement avec un excès de réactif de Grignard aryle pour donner un diol cristallin . Le processus implique plusieurs étapes de purification et de cristallisation pour obtenir le produit souhaité. Les méthodes de production industrielle impliquent généralement des processus de mise à l'échelle dans des laboratoires Kilo et des usines pilotes pour produire des substances pharmaceutiques en vrac nécessaires aux essais cliniques .
Analyse Des Réactions Chimiques
L'ifétroban sodique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Il peut subir des réactions de substitution, en particulier au niveau du cycle aromatique. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. .
Applications de la recherche scientifique
L'ifétroban sodique a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l'antagonisme du récepteur de la thromboxane.
Biologie : Enquête sur ses effets sur l'agrégation plaquettaire et la contraction vasculaire.
Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement des métastases cancéreuses, de l'ischémie myocardique, de l'hypertension artérielle, de l'accident vasculaire cérébral, de la thrombose et de la cardiomyopathie
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs de la thromboxane.
Mécanisme d'action
L'ifétroban sodique exerce ses effets en antagonisant les récepteurs de la thromboxane A2 et de la prostaglandine H2. Ces récepteurs sont impliqués dans l'agrégation plaquettaire et la contraction vasculaire. En bloquant ces récepteurs, l'ifétroban sodique inhibe l'agrégation plaquettaire et détend les muscles lisses vasculaires, offrant des effets cardioprotecteurs et antithrombotiques .
Comparaison Avec Des Composés Similaires
L'ifétroban sodique est unique par sa forte sélectivité et sa puissance en tant qu'antagoniste du récepteur de la thromboxane. Des composés similaires incluent :
Sératrodast : Un autre antagoniste du récepteur de la thromboxane utilisé principalement pour l'asthme.
Ramatroban : Utilisé pour la rhinite allergique et agit également comme un antagoniste du récepteur de la thromboxane.
Térutoban : Enquêté pour son potentiel dans le traitement des maladies cardiovasculaires. Comparé à ces composés, l'ifétroban sodique a montré un potentiel thérapeutique plus large dans diverses affections médicales
Propriétés
IUPAC Name |
sodium;3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5.Na/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29;/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29);/q;+1/p-1/t18-,20-,21+,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHSQDNIXPEQAE-QBKVZTCDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935504 | |
| Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156715-37-6 | |
| Record name | Ifetroban sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156715376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-{2-[(3-{4-[hydroxy(pentylimino)methyl]-1,3-oxazol-2-yl}-7-oxabicyclo[2.2.1]heptan-2-yl)methyl]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IFETROBAN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48IJA0E92C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B1260734.png)
![Dioxabicyclo[3.2.1]octane](/img/structure/B1260736.png)

